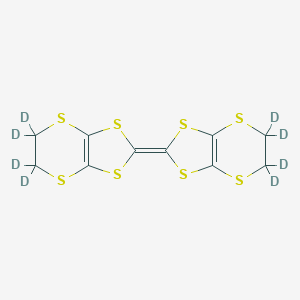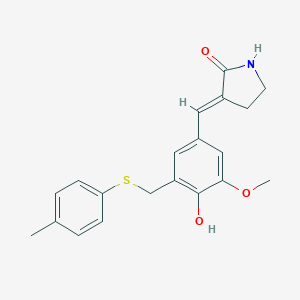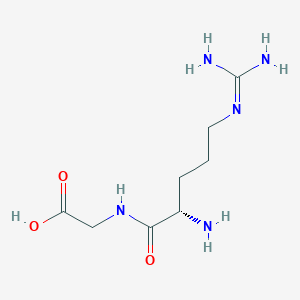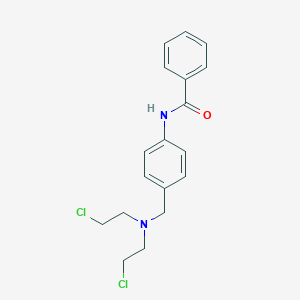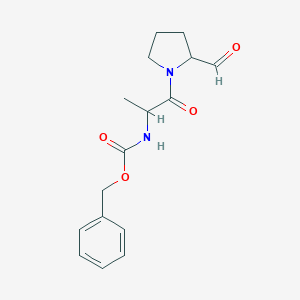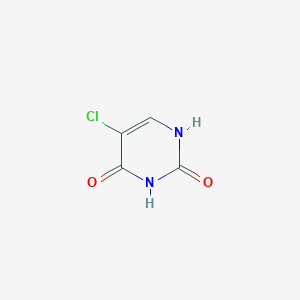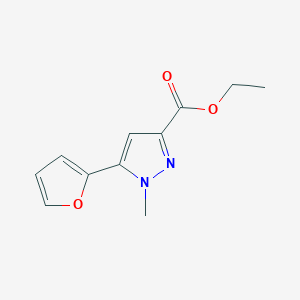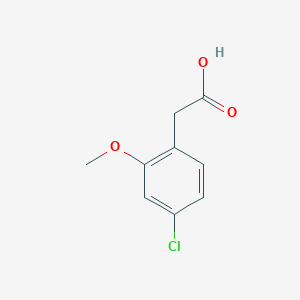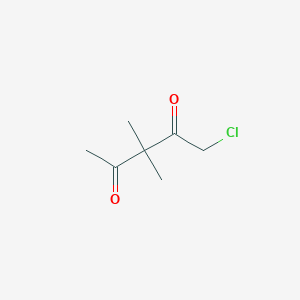
1-Chloro-3,3-dimethylpentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,3-dimethylpentane-2,4-dione, also known as Meldrum's acid, is a versatile organic compound with various applications in scientific research. It is a white crystalline solid that is soluble in polar solvents like water, ethanol, and acetone. Meldrum's acid is widely used in organic synthesis, medicinal chemistry, and material science due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is based on its ability to form stable enolates, which can act as nucleophiles in various reactions. The enolates of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid can undergo various reactions like aldol condensation, Michael addition, and esterification, which are important in organic synthesis and medicinal chemistry. The stability of the enolates of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is due to the presence of the two carbonyl groups, which provide resonance stabilization to the negative charge on the oxygen atom.
Effets Biochimiques Et Physiologiques
1-Chloro-3,3-dimethylpentane-2,4-dione's acid does not have any significant biochemical or physiological effects, as it is primarily used as a synthetic reagent in scientific research. However, some studies have shown that 1-Chloro-3,3-dimethylpentane-2,4-dione's acid can inhibit the growth of certain cancer cells and bacteria, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
1-Chloro-3,3-dimethylpentane-2,4-dione's acid has several advantages as a synthetic reagent in the laboratory. It is readily available, inexpensive, and easy to handle. It can be used as a versatile building block for the preparation of various compounds, and it can also be used as a mild acidic catalyst for various reactions. The yield of the reaction is typically high, and the purity of the product can be enhanced by recrystallization.
However, 1-Chloro-3,3-dimethylpentane-2,4-dione's acid also has some limitations in the laboratory. It is sensitive to moisture and air, which can affect the yield and purity of the product. It can also be difficult to handle in large-scale reactions, as it can form explosive peroxides under certain conditions.
Orientations Futures
1-Chloro-3,3-dimethylpentane-2,4-dione's acid has several potential future directions in scientific research. One area of interest is the development of new synthetic methodologies using 1-Chloro-3,3-dimethylpentane-2,4-dione's acid as a key building block. For example, 1-Chloro-3,3-dimethylpentane-2,4-dione's acid can be used as a precursor for the preparation of various functional materials with tailored properties.
Another area of interest is the development of new bioactive compounds based on the scaffold of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid. The unique chemical properties of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid make it an ideal candidate for the design and synthesis of potent and selective drugs.
Lastly, there is potential for the use of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid in the preparation of new materials for energy storage and conversion. 1-Chloro-3,3-dimethylpentane-2,4-dione's acid can be used as a precursor for the preparation of various carbon nanomaterials, which have potential applications in energy storage and conversion devices.
Conclusion
In conclusion, 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is a versatile organic compound with various applications in scientific research. It is widely used in organic synthesis, medicinal chemistry, and material science due to its unique chemical properties. 1-Chloro-3,3-dimethylpentane-2,4-dione's acid has several advantages as a synthetic reagent in the laboratory, and it also has potential future directions in scientific research.
Méthodes De Synthèse
1-Chloro-3,3-dimethylpentane-2,4-dione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent like phosphorus pentoxide. The reaction proceeds through the formation of an intermediate cyclic compound, which is then converted to 1-Chloro-3,3-dimethylpentane-2,4-dione's acid by the addition of a chlorinating agent like thionyl chloride. The yield of the reaction is typically high, and the purity of the product can be enhanced by recrystallization.
Applications De Recherche Scientifique
1-Chloro-3,3-dimethylpentane-2,4-dione's acid has several applications in scientific research, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, it is used as a versatile building block for the preparation of various compounds like β-keto esters, α,β-unsaturated ketones, and cyclic compounds. 1-Chloro-3,3-dimethylpentane-2,4-dione's acid can also be used as a mild acidic catalyst for various reactions, such as esterification, aldol condensation, and Michael addition.
In medicinal chemistry, 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is used as a scaffold for the design and synthesis of various bioactive compounds like antitumor agents, antimicrobial agents, and enzyme inhibitors. The unique chemical properties of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid, such as its ability to form stable enolates, make it an ideal candidate for the development of potent and selective drugs.
In material science, 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is used as a precursor for the preparation of various functional materials like metal-organic frameworks, porous polymers, and carbon nanomaterials. The unique chemical properties of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid, such as its ability to form stable complexes with metal ions, make it an ideal candidate for the preparation of functional materials with tailored properties.
Propriétés
Numéro CAS |
106921-68-0 |
|---|---|
Nom du produit |
1-Chloro-3,3-dimethylpentane-2,4-dione |
Formule moléculaire |
C7H11ClO2 |
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
1-chloro-3,3-dimethylpentane-2,4-dione |
InChI |
InChI=1S/C7H11ClO2/c1-5(9)7(2,3)6(10)4-8/h4H2,1-3H3 |
Clé InChI |
OAUKEJLMPJUBCN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)C(=O)CCl |
SMILES canonique |
CC(=O)C(C)(C)C(=O)CCl |
Synonymes |
2,4-Pentanedione, 1-chloro-3,3-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



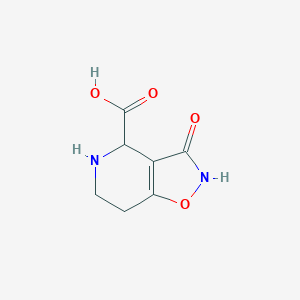
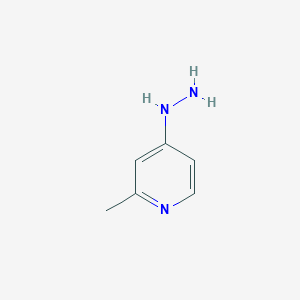
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)
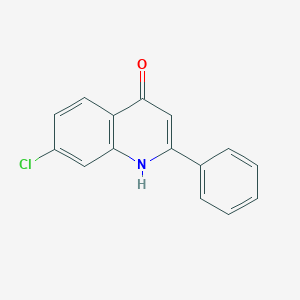
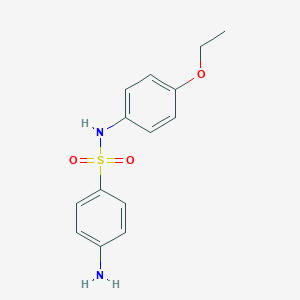
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
